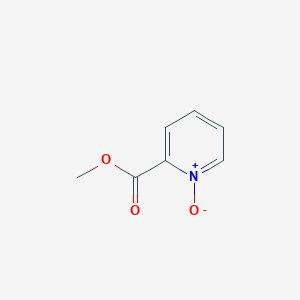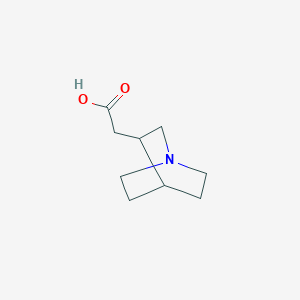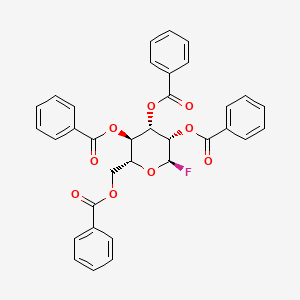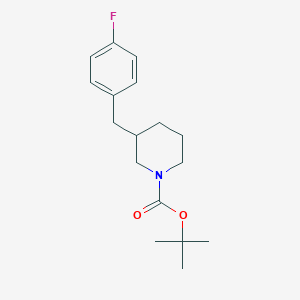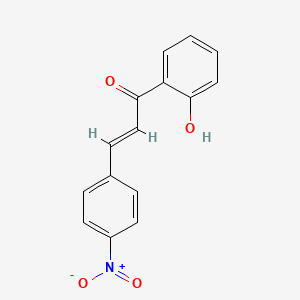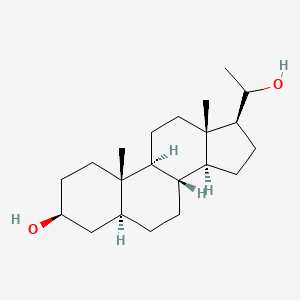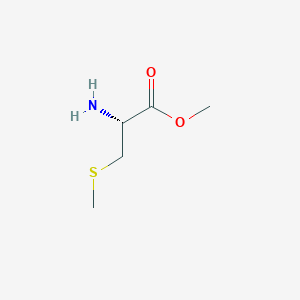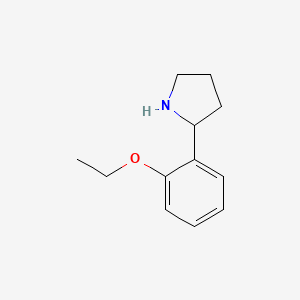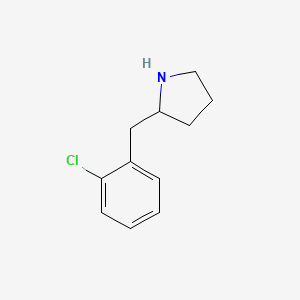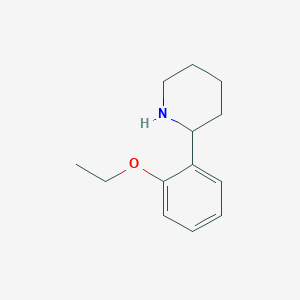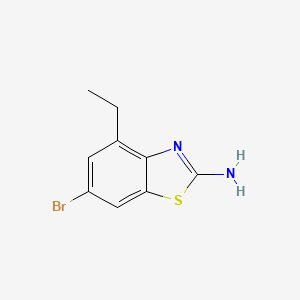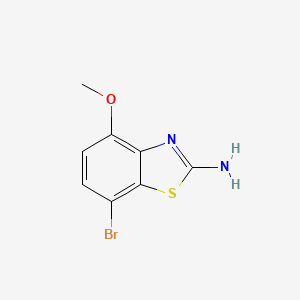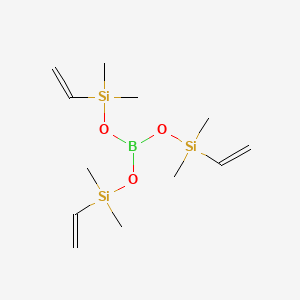
Boron vinyldimethylsiloxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes boron and silicon atoms bonded to vinyl groups. It is primarily used as a chemical intermediate in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boron vinyldimethylsiloxide can be synthesized through the reaction of boric acid with vinyldimethylsilanol under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including boric acid and vinyldimethylsilanol, are mixed in precise stoichiometric ratios and subjected to high temperatures and pressures in specialized reactors. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Boron vinyldimethylsiloxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Boron vinyldimethylsiloxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism of action of boron vinyldimethylsiloxide involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(trimethylsilyl) borate
- Tris(phenylsilyl) borate
- Tris(methylsilyl) borate
Uniqueness
Boron vinyldimethylsiloxide is unique due to the presence of vinyl groups, which provide additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly valuable in applications requiring specific functionalization and reactivity .
Eigenschaften
IUPAC Name |
tris[ethenyl(dimethyl)silyl] borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3Si3/c1-10-17(4,5)14-13(15-18(6,7)11-2)16-19(8,9)12-3/h10-12H,1-3H2,4-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHGQPXBJLWLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
